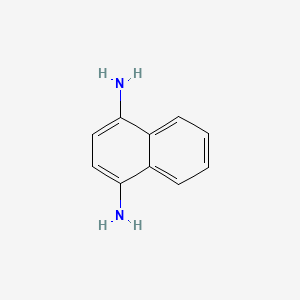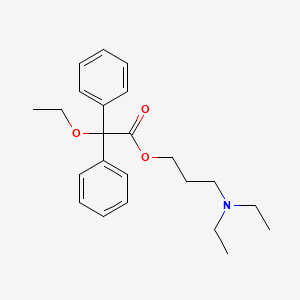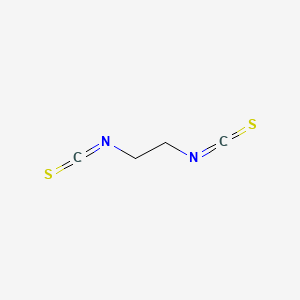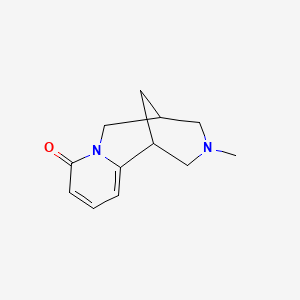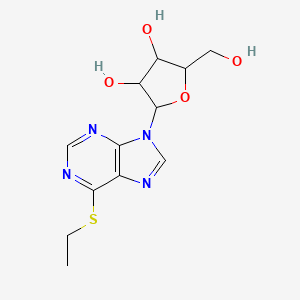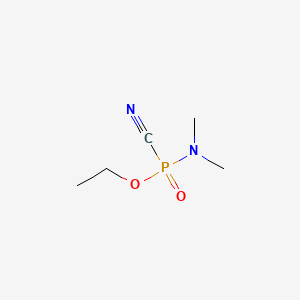
Tabun
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nerve agents GA (tabun), GB (sarin), GD (soman), and VX are manufactured compounds. The G-type agents are clear, colorless, tasteless liquids miscible in water and most organic solvents. GB is odorless and is the most volatile nerve agent. GA has a slightly fruity odor, and GD has a slight camphor-like odor. VX is a clear, amber-colored odorless, oily liquid. It is miscible with water and dissolves in all solvents. VX is the least volatile nerve agent. Most of the nerve agents were originally produced in a search for insecticides, but because of their toxicity, they were evaluated for military use. Nerve agents have been used in wars and by terrorists. They are known to be stored by several nations, including the United States.
This compound is a colorless to brown liquid with a faint fruity odor. Used as a chemical warfare agent.
Propriétés
Numéro CAS |
77-81-6 |
|---|---|
Formule moléculaire |
C5H11N2O2P |
Poids moléculaire |
162.13 g/mol |
Nom IUPAC |
[dimethylamino(ethoxy)phosphoryl]formonitrile |
InChI |
InChI=1S/C5H11N2O2P/c1-4-9-10(8,5-6)7(2)3/h4H2,1-3H3 |
Clé InChI |
PJVJTCIRVMBVIA-UHFFFAOYSA-N |
Impuretés |
Tabun is seldom found in the pure form; it is generally contaminated with degradation products or production by-products; the principal impurity being diethyl dimethylphosphoramidate. |
SMILES |
CCOP(=O)(C#N)N(C)C |
SMILES canonique |
CCOP(=O)(C#N)N(C)C |
Point d'ébullition |
464 °F at 760 mm Hg (EPA, 1998) 240 °C at 760 mm Hg; 120 °C at 10 mm Hg; 100-108 °C at 9 mm Hg |
Color/Form |
Liquid Pale to dark amber liquid Colorless to brown liquid |
Densité |
1.073 (EPA, 1998) 1.073 g/mL at 25 °C |
Point d'éclair |
172 °F (EPA, 1998) |
melting_point |
-58 °F (EPA, 1998) -50 °C |
Key on ui other cas no. |
77-81-6 |
Description physique |
Tabun is a colorless to brown liquid with a faint fruity odor. Used as a chemical warfare agent. Clear, colorless to pale or dark amber liquid. |
Solubilité |
Readily soluble in organic solvents. In water, 9.8X10+4 mg/L at 25 °C |
Synonymes |
N,N-dimethylamido-O-ethyl cyanophosphate tabun |
Densité de vapeur |
5.63 (EPA, 1998) (Relative to Air) 5.6 (Air = 1) |
Pression de vapeur |
0.07 mm Hg at 77 °F (EPA, 1998) 0.07 mm Hg at 25 °C; 0.037 mm Hg at 20 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


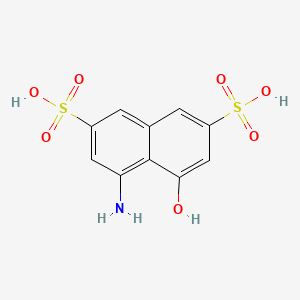
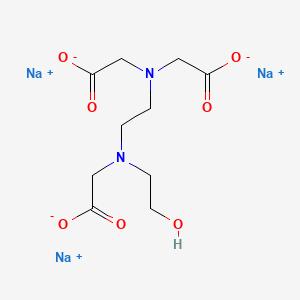
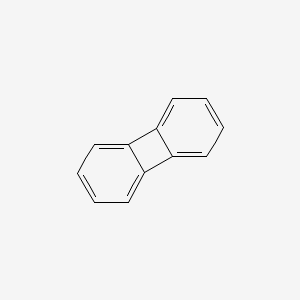


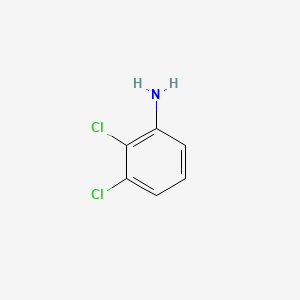
![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)
![Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)
